molecular formula C9H15N5OS B11117240 2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11117240
M. Wt: 241.32 g/mol
InChI Key: SOPIDFTVXXDYEN-UHFFFAOYSA-N
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Description

2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperazine ring substituted with a methyl group, an acetamide group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Formation of the Piperazine Derivative: The piperazine ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the thiadiazole derivative with the methylpiperazine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular pathways. For instance, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)ethanamide
  • 2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
  • 2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide

Uniqueness

2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide stands out due to its specific substitution pattern and the presence of both piperazine and thiadiazole rings. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H15N5OS

Molecular Weight

241.32 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C9H15N5OS/c1-13-2-4-14(5-3-13)6-8(15)11-9-12-10-7-16-9/h7H,2-6H2,1H3,(H,11,12,15)

InChI Key

SOPIDFTVXXDYEN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=NN=CS2

Origin of Product

United States

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